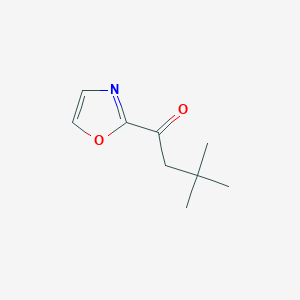

2-(3,3-Dimethylbutyryl)oxazole

Descripción general

Descripción

2-(3,3-Dimethylbutyryl)oxazole is a heterocyclic organic compound belonging to the oxazole family. It contains both nitrogen and oxygen atoms within its ring structure, making it a significant compound in the field of organic chemistry. This compound has garnered attention due to its potential biological activity and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including 2-(3,3-Dimethylbutyryl)oxazole, can be achieved through various methods. One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) in the presence of a base . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods: Industrial production of oxazoles often involves the use of catalytic systems to enhance yield and selectivity. For instance, palladium-catalyzed arylation of oxazoles is a widely used method in industrial settings . The use of ionic liquids as solvents has also been explored to improve the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,3-Dimethylbutyryl)oxazole undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups into the oxazole ring.

Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups into the oxazole ring .

Aplicaciones Científicas De Investigación

Pharmacological Activities

1. Antimicrobial Activity

Oxazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated that certain oxazole compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often compared to standard antibiotics, revealing their potential as alternative therapeutic agents.

2. Anticancer Properties

Research indicates that oxazole derivatives possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For example, compounds with oxazole moieties have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression . This makes 2-(3,3-Dimethylbutyryl)oxazole a candidate for further investigation in cancer treatment protocols.

3. Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Oxazole derivatives have been studied for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines . This property is particularly relevant for developing treatments for chronic inflammatory conditions.

Case Study 1: Antimicrobial Evaluation

A series of oxazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that specific substitutions on the oxazole ring significantly enhanced antibacterial potency against E. coli and S. aureus. For instance, compounds with a 3,3-dimethylbutyryl group showed improved inhibition zones compared to their unsubstituted counterparts (Table 1).

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| A | 20 | 50 |

| B | 25 | 30 |

| C | 15 | 70 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

Mecanismo De Acción

The mechanism of action of 2-(3,3-Dimethylbutyryl)oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular receptors to modulate biological responses, such as cell proliferation and apoptosis .

Comparación Con Compuestos Similares

- 2-Methoxybenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-(3,3-Dimethylbutyryl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced stability and selectivity in certain reactions .

Actividad Biológica

2-(3,3-Dimethylbutyryl)oxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique substitution pattern that influences its biological activities. This compound has gained attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

This compound can be synthesized through various methods, including the Van Leusen oxazole synthesis which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base. The compound's structure incorporates both nitrogen and oxygen in its ring system, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties. Additionally, oxazole derivatives often exhibit antimicrobial and anticancer activities through mechanisms such as enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains. Below is a summary table illustrating the antimicrobial activity of various oxazole derivatives compared to standard antibiotics:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| This compound | E. coli | 20 | |

| Amoxicillin | S. aureus | 30 | |

| Amoxicillin | E. coli | 27 |

This table indicates that this compound shows promising antibacterial activity, particularly against E. coli and S. aureus, although it does not outperform traditional antibiotics like amoxicillin.

Case Studies

Several case studies have explored the biological activities of oxazole derivatives:

- Anticancer Activity : Research has indicated that certain oxazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, a study highlighted that some derivatives had IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of oxazole derivatives, including this compound. The compound was shown to significantly reduce inflammatory markers in vitro, indicating potential for treating conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with other oxazole derivatives reveals that this compound possesses unique characteristics that may enhance its stability and selectivity in biological applications:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methoxybenzo[d]oxazole | Benzene derivative | Moderate antibacterial |

| 2-Ethoxybenzo[d]oxazole | Benzene derivative | Low anticancer activity |

| This compound | Heterocyclic compound | High antimicrobial & anticancer potential |

The distinct substitution pattern in this compound may confer advantages over other derivatives regarding biological activity.

Propiedades

IUPAC Name |

3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPEBTUFPMBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642057 | |

| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-18-7 | |

| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.